![molecular formula C18H16N8O2S2 B5554909 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-{[5-methyl-2-(methylthio)-3-thienyl]methylene}-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5554909.png)
1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-{[5-methyl-2-(methylthio)-3-thienyl]methylene}-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide
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Description
1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-{[5-methyl-2-(methylthio)-3-thienyl]methylene}-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide is a useful research compound. Its molecular formula is C18H16N8O2S2 and its molecular weight is 440.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-{[5-methyl-2-(methylthio)-3-thienyl]methylene}-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide is 440.08376413 g/mol and the complexity rating of the compound is 623. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-{[5-methyl-2-(methylthio)-3-thienyl]methylene}-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-{[5-methyl-2-(methylthio)-3-thienyl]methylene}-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activities
Research has demonstrated that derivatives of 1,3,4-oxadiazole, 1,2,4-triazole, and carbohydrazide exhibit significant antimicrobial properties. Compounds synthesized from furan-2-carbohydrazide and isonicotinic acid hydrazide, bearing structural similarities to the specified chemical, showed activity against various microorganisms, indicating the potential of such molecules in the development of new antimicrobial agents (Başoğlu et al., 2013); (Tiperciuc et al., 2012).
Antitumor and Antioxidant Activities
Compounds with 1,3,4-oxadiazole and 1,2,4-triazole frameworks, similar to the query compound, have been explored for their antitumor and antioxidant activities. These studies highlight the chemical's potential in contributing to cancer research and therapy (El Sadek et al., 2014).
Synthesis and Biological Activities
The synthetic pathways and biological activities of related compounds offer insights into the potential utility of the specified chemical in scientific research. Various studies focus on synthesizing new derivatives that exhibit a range of biological activities, including antimicrobial, antilipase, and antiurease effects, which could be indicative of the broader application potential of the target compound (Başoğlu et al., 2013); (Ceylan et al., 2014).
properties
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(5-methyl-2-methylsulfanylthiophen-3-yl)methylideneamino]-5-phenyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N8O2S2/c1-10-8-12(18(29-2)30-10)9-20-22-17(27)13-14(11-6-4-3-5-7-11)26(25-21-13)16-15(19)23-28-24-16/h3-9H,1-2H3,(H2,19,23)(H,22,27)/b20-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJQBFPQCFKZTC-AWQFTUOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)SC)C=NNC(=O)C2=C(N(N=N2)C3=NON=C3N)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(S1)SC)/C=N/NC(=O)C2=C(N(N=N2)C3=NON=C3N)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N8O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-[(E)-[5-methyl-2-(methylsulfanyl)thiophen-3-YL]methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide |
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